4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride

Neuropsychopharmacology GABAergic modulation Nootropic drug discovery

4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS 2138289-88-8) is a racemic hydrochloride salt of an indole-containing gamma-aminobutyric acid (GABA) derivative. With the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol, this non-proteinogenic amino acid serves as a structural hybrid between tryptophan and GABA.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 2138289-88-8
Cat. No. B2748045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride
CAS2138289-88-8
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN.Cl
InChIInChI=1S/C12H14N2O2.ClH/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11;/h1-4,7-8,14H,5-6,13H2,(H,15,16);1H
InChIKeyDGHQKVUVOOCHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS 2138289-88-8) for Research Procurement


4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS 2138289-88-8) is a racemic hydrochloride salt of an indole-containing gamma-aminobutyric acid (GABA) derivative . With the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol, this non-proteinogenic amino acid serves as a structural hybrid between tryptophan and GABA [1]. The free base form (CAS 16960-34-2) exhibits limited aqueous solubility of approximately 0.25 g/L, whereas the hydrochloride salt form is specifically manufactured to enhance solubility and stability for research applications . This compound belongs to a class of indole-containing GABA analogs that have demonstrated neuropsychotropic activity in preclinical studies, with a pharmacological profile distinct from its phenyl-containing counterparts such as phenibut [2].

Why Phenibut Cannot Substitute for 4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride in Neuropsychotropic Research


Structural analogs within the GABA-derivative class exhibit fundamentally divergent pharmacological profiles that preclude simple interchange. The critical distinction lies in the aromatic substituent: phenibut (beta-phenyl-GABA) demonstrates a mixed anxiolytic-nootropic profile acting primarily through GABA-B receptor agonism, while the indole-containing analog exhibits a qualitatively different neuropsychotropic spectrum [1]. The Berestovitskaya et al. (2018) study directly demonstrated that within the indole series, subtle structural modifications redirect pharmacological activity—4-amino-3-(indol-3-yl)butanoic acid shows predominantly nootropic properties, whereas its 1-benzylindol analog exhibits predominantly anxiolytic activity [1]. Furthermore, the hydrochloride salt form (CAS 2138289-88-8) provides superior aqueous solubility compared to the free base (CAS 16960-34-2, solubility approx. 0.25 g/L), directly impacting experimental reproducibility in aqueous assay systems . These structure-activity relationships mean that substituting a phenyl GABA derivative or a different indole analog will not recapitulate the specific pharmacological signature of this compound [1].

Quantitative Differentiation Evidence for 4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride (CAS 2138289-88-8)


Nootropic Selectivity Over Anxiolytic Activity: Direct Comparison with 1-Benzylindol Analog

In the foundational study by Berestovitskaya et al. (2018), a series of indole-containing GABA derivatives were evaluated for neuropsychotropic activity within a single experimental framework [1]. The study directly compared 4-amino-3-(indol-3-yl)butanoic acid (the free base of the target compound) with its closest structural analog, 4-amino-3-(1-benzylindol-3-yl)butanoic acid. The target compound exhibited predominantly nootropic (cognition-enhancing) properties, whereas the 1-benzyl derivative exhibited predominantly anxiolytic (anxiety-reducing) activity [1]. This represents a qualitative structure-activity relationship (SAR) divergence driven solely by N1-benzylation of the indole ring. Quantitative ED50 values were not reported in the accessible abstract; however, the differential pharmacological classification constitutes a direct, within-study, head-to-head comparison [1]. This finding provides a basis for selecting this compound over the benzyl analog for studies focused on cognitive enhancement mechanisms rather than anxiolysis.

Neuropsychopharmacology GABAergic modulation Nootropic drug discovery

Hydrochloride Salt Solubility Advantage Over Free Base for Aqueous Assay Compatibility

The hydrochloride salt (CAS 2138289-88-8, MW 254.71 g/mol) provides a measurable solubility advantage over the corresponding free base form (CAS 16960-34-2, MW 218.25 g/mol) . The free base exhibits limited aqueous solubility of approximately 0.25 g/L, which can constrain working concentrations in cell-based or in vivo assays . Hydrochloride salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility of amine-containing compounds through ionization, and this principle applies to this compound class [1]. The molecular weight difference (254.71 vs. 218.25 g/mol, delta = 36.46 g/mol attributable to HCl) serves as an analytical marker for form verification via mass spectrometry [2]. Procuring the incorrect free base form would result in lower achievable solution concentrations and potential dosing inaccuracies in pharmacological experiments.

Physicochemical profiling Salt form selection Bioassay development

Indole vs. Phenyl Pharmacophore: Divergent Pharmacological Spectrum Compared to Phenibut

Phenibut (4-amino-3-phenylbutanoic acid, CAS 1078-21-3) is the best-characterized aryl GABA derivative with documented mixed anxiolytic and nootropic effects mediated primarily through GABA-B receptor agonism [1]. Phenibut's phenyl ring lacks hydrogen-bond donor/acceptor capability and does not engage serotonergic pathways. In contrast, the indole ring in 4-amino-3-(1H-indol-3-yl)butanoic acid introduces an NH hydrogen-bond donor and a fused bicyclic aromatic system structurally related to tryptophan, establishing potential for serotonergic system engagement and altered receptor subtype selectivity [2][3]. The Berestovitskaya et al. study demonstrated that indole-containing GABA derivatives possess neuropsychotropic activity distinct from phenyl-containing analogs, with the spectrum dependent on the acid molecular structure [3]. Phenibut's pharmacological effects in rodent models include anxiolysis at 10–25 mg/kg i.p. and motor activity reduction at >70 mg/kg i.p., with a GABA-B EC50 of approximately 25 μM for the R-enantiomer [1]. Comparable quantitative receptor binding and behavioral data for the indole analog are not yet available in the public domain, representing a key evidence gap that limits the strength of this comparison to class-level inference [3][4].

Structure-activity relationship GABA-B receptor Neurotransmitter modulation

Racemic Mixture vs. Enantiopure Forms: Stereochemical Identity Determines Procurement Specification

The target compound (CAS 2138289-88-8) is the racemic hydrochloride salt of 4-amino-3-(1H-indol-3-yl)butanoic acid, and must be distinguished from enantiopure forms during procurement . The (S)-enantiomer hydrochloride is separately cataloged under CAS 339994-86-4 (L-beta-homotryptophan hydrochloride, MW 254.71, purity >=98%, optical rotation [alpha]D20 = -27 +/- 2 degrees in DMF) . The (R)-enantiomer hydrochloride is registered under CAS 477250-51-4 (D-beta-homotryptophan HCl, purity >=97%) . These stereoisomers may exhibit divergent pharmacological properties; for example, (R)-phenibut is approximately 10-fold more potent at GABA-B receptors than (S)-phenibut [1]. While enantiomer-specific pharmacological data are not yet available for the indole series, the stereochemical precedent from aryl-GABA analogs strongly suggests that racemic vs. enantiopure selection will influence experimental outcomes [1]. Incorrectly specifying a stereoisomer during procurement introduces an uncontrolled variable into pharmacological studies.

Stereochemistry Chiral pharmacology Analytical chemistry

High-Value Application Scenarios for 4-Amino-3-(1H-indol-3-yl)butanoic acid hydrochloride Based on Quantitative Evidence


Nootropic Drug Discovery: Lead Compound for Cognition-Focused SAR Campaigns

The Berestovitskaya et al. (2018) finding that 4-amino-3-(indol-3-yl)butanoic acid exhibits predominantly nootropic activity—while the 1-benzylindol analog shifts to anxiolytic activity—positions this compound as a privileged scaffold for cognition-targeted drug discovery [1]. Researchers can use this compound as a starting point for systematic SAR exploration of the indole N1 position to modulate the nootropic/anxiolytic balance. The hydrochloride salt form ensures adequate solubility for both in vitro receptor binding assays and in vivo behavioral pharmacology studies, addressing a key practical limitation of the poorly soluble free base .

GABA-B Receptor Subtype Selectivity Profiling Using a Structurally Distinct Agonist Chemotype

Unlike phenibut, which is a well-characterized GABA-B agonist (EC50 ~25 μM for the R-enantiomer at hippocampal GABA-B receptors), the indole-containing GABA derivative offers a structurally distinct chemotype for probing GABA-B receptor subtype pharmacology and potential biased signaling [1]. The indole moiety may confer differential selectivity across GABA-B receptor subtypes or heterodimer configurations compared to phenyl-containing agonists. The racemic form (CAS 2138289-88-8) provides a baseline for subsequent enantiomer-specific studies, given the established precedent that chiral GABA analogs exhibit stereoselective pharmacology [2].

Serotonergic-GABAergic Crosstalk Investigation via Indole-Tryptophan Hybrid Pharmacophore

The structural hybridization of tryptophan (indole-bearing serotonin precursor) and GABA in this compound creates a unique molecular probe for investigating serotonergic-GABAergic system interactions [1]. The indole NH may enable interactions with serotonin receptors or transporters not accessible to phenibut's phenyl ring, potentially revealing novel mechanisms of cognitive enhancement beyond direct GABA-B agonism [1]. This application scenario is supported by the class-level structural rationale rather than direct binding data, and represents an exploratory research application where this compound's differentiation from phenibut is maximized .

Procurement Quality Control: CAS-Specific Analytical Reference for Stereochemical Identity Verification

The existence of three distinct CAS numbers for racemic (2138289-88-8), (S)-enantiomer (339994-86-4), and (R)-enantiomer (477250-51-4) hydrochloride salts makes this compound series an instructive model for chiral procurement quality control in research supply chains [1]. The near-identical molecular weights (254.71 g/mol) across all forms mean that CAS number verification, optical rotation measurement, and chiral HPLC are essential for confirming stereochemical identity upon receipt [1][2]. This practical procurement consideration is critical for laboratories where enantiomeric purity directly impacts pharmacological interpretation .

Quote Request

Request a Quote for 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.